molecular formula C14H13FN4O B3020606 N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1252360-04-5

N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B3020606
CAS RN: 1252360-04-5
M. Wt: 272.283
InChI Key: QYSLRHRDULOYCY-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrazole-based molecule that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of a protein called p38 MAP kinase. This protein plays a key role in the inflammatory response, and inhibiting its activity can reduce inflammation and pain. In addition, N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of a number of other proteins that are involved in cancer growth and neurodegeneration.
Biochemical and Physiological Effects:
N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has a number of biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to have potent anti-inflammatory and analgesic effects, as well as anti-cancer and neuroprotective effects. In addition, N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to modulate the activity of a number of different proteins involved in these processes, making it a promising candidate for the development of new therapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying pain and inflammation. In addition, its anti-cancer and neuroprotective effects make it a promising candidate for the development of new cancer and neurodegenerative disease therapies. However, there are also some limitations to the use of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies using this compound. In addition, its potency and specificity may vary depending on the experimental conditions, which can make it difficult to compare results across different studies.

Future Directions

There are a number of future directions for research on N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of new therapies for pain and inflammation based on the anti-inflammatory and analgesic effects of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. In addition, N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide may have potential as a cancer therapy, and further research is needed to explore this possibility. Finally, N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide may have neuroprotective effects that could be useful in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with malononitrile to produce 4-fluorobenzylidenemalononitrile. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to produce N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications, including studies of pain and inflammation, cancer, and neurodegenerative diseases. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. In addition, N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapy. Finally, N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c1-9-13(14(20)17-8-7-16)10(2)19(18-9)12-5-3-11(15)4-6-12/h3-6H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSLRHRDULOYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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